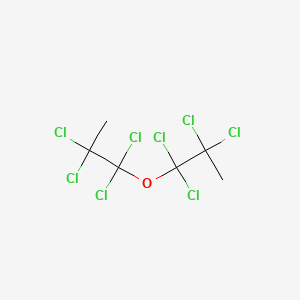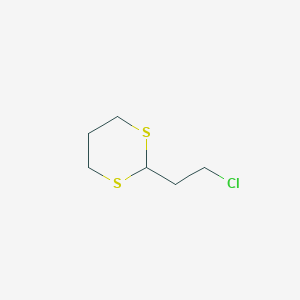
1,3-Dithiane, 2-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiane, 2-(2-chloroethyl)- is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds and as intermediates in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(2-chloroethyl)- can be synthesized through the reaction of 1,3-dithiane with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dithiane, 2-(2-chloroethyl)- may involve continuous flow processes where the reactants are mixed and heated in a controlled manner to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Dithiane, 2-(2-chloroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the dithiane ring into a dithiol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols
Substitution: Substituted dithiane derivatives
科学研究应用
1,3-Dithiane, 2-(2-chloroethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for carbonyl compounds and as an intermediate in various organic reactions.
Biology: Investigated for its potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Dithiane, 2-(2-chloroethyl)- involves its ability to undergo various chemical transformations due to the presence of the dithiane ring and the chloroethyl group The dithiane ring can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical reactions
相似化合物的比较
Similar Compounds
1,3-Dithiane: A parent compound without the chloroethyl group, commonly used as a protecting group for carbonyl compounds.
1,3-Dithiolane: A similar sulfur-containing heterocycle with a five-membered ring structure.
1,4-Dithiane: A six-membered ring sulfur-containing heterocycle with different reactivity compared to 1,3-dithiane.
Uniqueness
1,3-Dithiane, 2-(2-chloroethyl)- is unique due to the presence of the chloroethyl group, which enhances its reactivity and expands its potential applications in various fields. The combination of the dithiane ring and the chloroethyl group allows for a diverse range of chemical transformations, making it a valuable compound in organic synthesis and scientific research.
属性
CAS 编号 |
15077-19-7 |
|---|---|
分子式 |
C6H11ClS2 |
分子量 |
182.7 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-1,3-dithiane |
InChI |
InChI=1S/C6H11ClS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 |
InChI 键 |
MDHCAEUMXPUIBH-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(SC1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



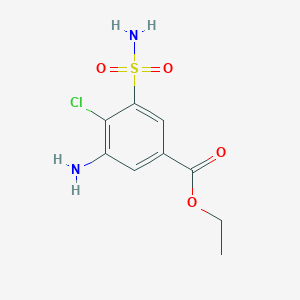

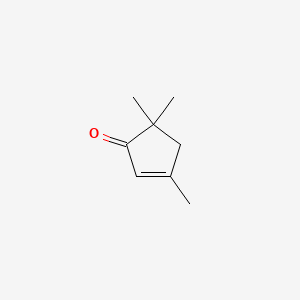
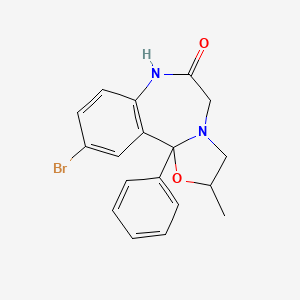
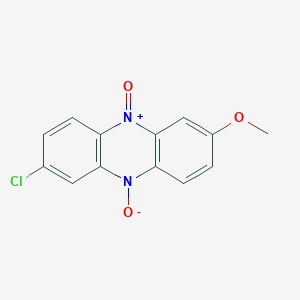



![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)
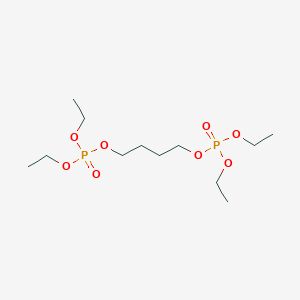
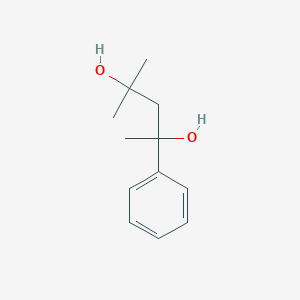
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)
